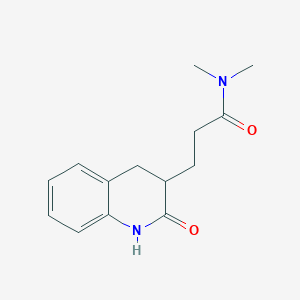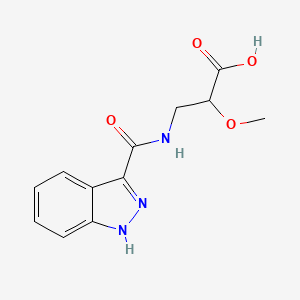![molecular formula C12H14BrNO5 B6633347 3-[(4-Bromo-2-methoxybenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633347.png)
3-[(4-Bromo-2-methoxybenzoyl)amino]-2-methoxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Bromo-2-methoxybenzoyl)amino]-2-methoxypropanoic acid (also known as BMB-BA) is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development.
作用机制
BMB-BA exerts its inhibitory effects on PTP1B and MMPs through the formation of a covalent bond with the active site of the enzymes. This covalent bond prevents the enzymes from functioning properly, leading to the inhibition of their activity.
Biochemical and Physiological Effects:
Inhibition of PTP1B by BMB-BA has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Inhibition of MMPs by BMB-BA has been shown to reduce tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
One advantage of using BMB-BA in lab experiments is its specificity for PTP1B and MMPs, which reduces the likelihood of off-target effects. However, one limitation is the potential for covalent modification of other proteins by BMB-BA, which could lead to unintended effects.
未来方向
Future research on BMB-BA could focus on optimizing its structure to improve its potency and selectivity for PTP1B and MMPs. Additionally, BMB-BA could be used as a tool to better understand the role of PTP1B and MMPs in various diseases. Finally, BMB-BA could be used as a starting point for the development of new drugs targeting PTP1B and MMPs.
合成方法
BMB-BA can be synthesized through a multi-step process involving the reaction of 4-bromo-2-methoxybenzoyl chloride with L-alanine methyl ester, followed by the reaction with sodium methoxide. The final product is obtained after purification using column chromatography.
科学研究应用
BMB-BA has been found to have potential applications in drug development due to its ability to inhibit the activity of certain enzymes. Specifically, BMB-BA has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of type 2 diabetes and obesity. BMB-BA has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the progression of various cancers.
属性
IUPAC Name |
3-[(4-bromo-2-methoxybenzoyl)amino]-2-methoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO5/c1-18-9-5-7(13)3-4-8(9)11(15)14-6-10(19-2)12(16)17/h3-5,10H,6H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXHDJACAJZSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)NCC(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromo-2-methoxybenzoyl)amino]-2-methoxypropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(oxan-2-yl)ethyl]-1,1-dioxothian-4-amine](/img/structure/B6633274.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B6633281.png)
![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633293.png)
![2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol](/img/structure/B6633294.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid](/img/structure/B6633304.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide](/img/structure/B6633305.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)
![3-[[4-(Dimethylamino)benzoyl]amino]-2-methoxypropanoic acid](/img/structure/B6633325.png)

![3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633339.png)

![3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B6633348.png)
![N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B6633354.png)